molecular formula C14H20N2O4S B4395340 N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]acetamide

N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]acetamide

Cat. No.: B4395340
M. Wt: 312.39 g/mol
InChI Key: VACSLQYVQLSHRE-UHFFFAOYSA-N
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Description

N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]acetamide is an organic compound characterized by its unique chemical structure, which includes a cyclopentylsulfamoyl group attached to a methoxyphenyl ring, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]acetamide typically involves the following steps:

    Formation of the Sulfamoyl Group: The cyclopentylsulfamoyl group can be introduced through a reaction between cyclopentylamine and a sulfonyl chloride derivative.

    Attachment to the Phenyl Ring: The sulfamoyl group is then attached to a methoxyphenyl ring through a nucleophilic substitution reaction.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or sulfide.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyclopentylsulfamoyl-phenyl)-acetamide
  • N-(4-cyclohexylsulfamoyl-phenyl)-acetamide
  • N-(4-diethylsulfamoyl-phenyl)-acetamide

Uniqueness

N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]acetamide is unique due to the presence of both the cyclopentylsulfamoyl and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-10(17)15-13-9-12(7-8-14(13)20-2)21(18,19)16-11-5-3-4-6-11/h7-9,11,16H,3-6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACSLQYVQLSHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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